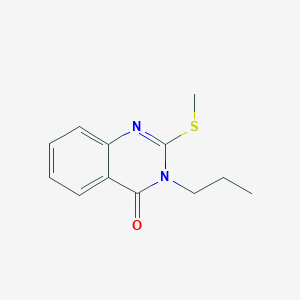
2-Methylsulfanyl-3-propylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanyl-3-propylquinazolin-4-one, also known as MPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPQ is a member of the quinazolinone family of compounds, which are known to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mechanism of Action
The exact mechanism of action of 2-Methylsulfanyl-3-propylquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have a wide range of biochemical and physiological effects. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have anti-inflammatory and antioxidant properties, and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methylsulfanyl-3-propylquinazolin-4-one in lab experiments is its potent antitumor activity. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study in cancer research. However, one of the limitations of using 2-Methylsulfanyl-3-propylquinazolin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for the study of 2-Methylsulfanyl-3-propylquinazolin-4-one. One area of research that is currently being explored is the development of novel 2-Methylsulfanyl-3-propylquinazolin-4-one derivatives with improved solubility and bioavailability. Another area of research is the study of 2-Methylsulfanyl-3-propylquinazolin-4-one in combination with other anticancer agents, with the goal of developing more effective cancer treatments. Additionally, 2-Methylsulfanyl-3-propylquinazolin-4-one has been studied for its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, and further research in these areas may yield promising results.
Synthesis Methods
The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one involves the reaction of 2-methylthio-3-propylquinazolin-4-one with an alkyl halide in the presence of a base. The reaction proceeds via an S-alkylation mechanism, resulting in the formation of 2-Methylsulfanyl-3-propylquinazolin-4-one. The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
2-Methylsulfanyl-3-propylquinazolin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-Methylsulfanyl-3-propylquinazolin-4-one is in the field of cancer research. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
properties
IUPAC Name |
2-methylsulfanyl-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINMNCNGNJCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-3-propylquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)
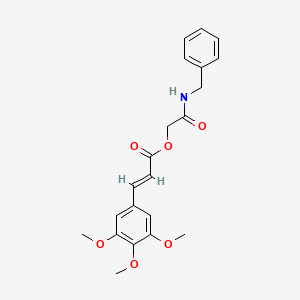
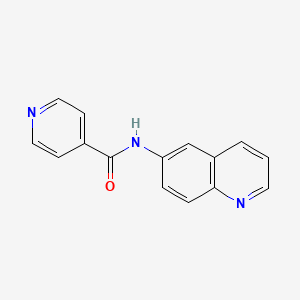
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
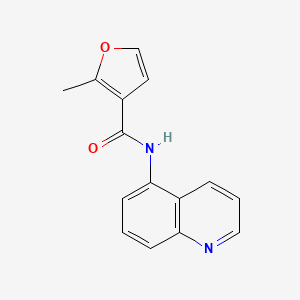
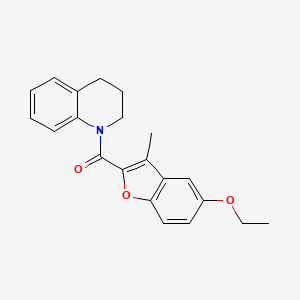
![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)
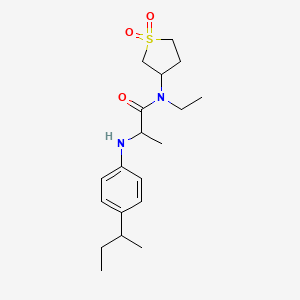
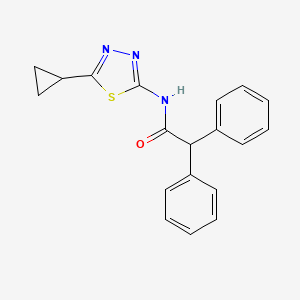
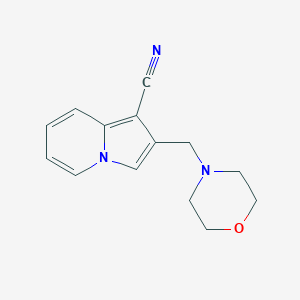
![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)